9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate

Catalog No.
S14003816
CAS No.
M.F
C23H27NO3
M. Wt
365.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydro...

Product Name

9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate

IUPAC Name

9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C23H27NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22,25H,1-3,8-9,14-15H2,(H,24,26)/t22-/m0/s1

InChI Key

DRBNMBSZRCLSNK-QFIPXVFZSA-N

Canonical SMILES

C1CCC(CC1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1CCC(CC1)[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate is an organic compound characterized by its unique structure, which includes a fluorenyl group and a carbamate moiety. Its molecular formula is C24H29NO3C_{24}H_{29}NO_3, and it features a fluorenyl ring system, which contributes to its stability and potential biological activity. The compound is synthesized through specific

The synthesis of 9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate typically involves the following types of reactions:

  • Carbamate Formation: The reaction of an amine with a carbonyl compound (such as an isocyanate or a carbonyl derivative) leads to the formation of a carbamate.
  • N-Alkylation: The introduction of the cyclohexyl group can be achieved through alkylation reactions, where a cyclohexyl halide reacts with a nitrogen-containing compound.
  • Protection and Deprotection Steps: These may be necessary to ensure selective reactions at certain sites within the molecule, particularly during the introduction of hydroxyl or amine groups.

These reactions are crucial for constructing the desired molecular architecture while maintaining the integrity of sensitive functional groups.

  • Antitumor Activity: Many carbamates are investigated for their potential in cancer therapy due to their ability to interact with biological macromolecules.
  • Neuroprotective Effects: Some fluorenyl derivatives have been studied for their neuroprotective properties, potentially offering benefits in neurodegenerative diseases.

Further research is needed to elucidate the specific biological mechanisms and therapeutic potentials of this compound.

The synthesis of 9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate can be achieved through multiple synthetic routes. A common approach involves:

  • Starting Materials: Utilizing commercially available fluorenone derivatives and cyclohexanol as precursors.
  • Reagents: Employing reagents such as diisopropylcarbodiimide (DIC) for coupling reactions and protecting groups like tert-butyloxycarbonyl (Boc) for amine protection.
  • Reaction Conditions: Conducting reactions under controlled temperatures and inert atmospheres to prevent side reactions.

This multi-step synthesis allows for the precise construction of the desired molecular framework while minimizing unwanted byproducts.

9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate has potential applications in several fields:

  • Pharmaceutical Development: As a candidate for drug formulation targeting specific diseases due to its structural characteristics.
  • Chemical Research: Utilized as an intermediate in organic synthesis, particularly in developing more complex molecules.
  • Biochemical Studies: Investigated for its interactions with biological systems, potentially contributing to understanding drug mechanisms.

Several compounds share structural similarities with 9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate, including:

Compound NameStructure CharacteristicsUnique Features
9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamateContains propene substituentPotentially reactive due to double bond
9H-fluoren-9-ylmethyl N-(benzyl)carbamateBenzyl group attachedIncreased lipophilicity may enhance membrane permeability
9H-fluoren-9-ylmethyl N-(tert-butoxy)carbamateTert-butoxy substituentOffers steric hindrance which may affect binding properties

Uniqueness

The uniqueness of 9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate lies in its specific cyclohexanol-derived substituent, which may confer distinct biological activities not observed in other similar compounds. This feature could influence both its pharmacokinetic properties and therapeutic efficacy.

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

365.19909372 g/mol

Monoisotopic Mass

365.19909372 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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